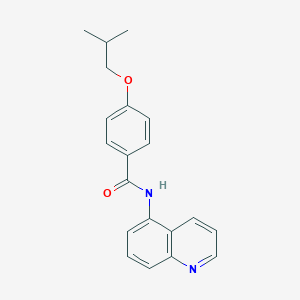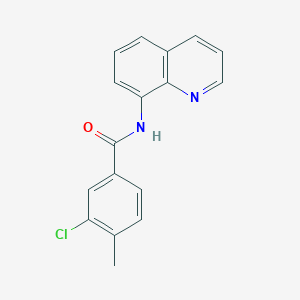![molecular formula C27H28ClN3O3 B244446 N-{3-Chloro-4-[4-(4-propoxybenzoyl)piperazin-1-YL]phenyl}benzamide](/img/structure/B244446.png)
N-{3-Chloro-4-[4-(4-propoxybenzoyl)piperazin-1-YL]phenyl}benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{3-Chloro-4-[4-(4-propoxybenzoyl)piperazin-1-YL]phenyl}benzamide, also known as BRL-15572, is a small molecule antagonist of the orexin-1 receptor. Orexin-1 receptor antagonists are a class of drugs that have been investigated for their potential use in the treatment of sleep disorders, anxiety, and addiction. BRL-15572 is a selective antagonist of the orexin-1 receptor, which means it binds to and blocks the activity of this receptor without affecting other receptors in the brain.
作用機序
The orexin-1 receptor is a G protein-coupled receptor that is primarily expressed in the brain. The activation of the orexin-1 receptor by its natural ligands, orexin-A and orexin-B, promotes wakefulness, arousal, and feeding behavior. Antagonists of the orexin-1 receptor, such as N-{3-Chloro-4-[4-(4-propoxybenzoyl)piperazin-1-YL]phenyl}benzamide, block the activity of this receptor and can therefore promote sleep, reduce anxiety, and decrease food intake.
Biochemical and Physiological Effects:
N-{3-Chloro-4-[4-(4-propoxybenzoyl)piperazin-1-YL]phenyl}benzamide has been shown to have several biochemical and physiological effects in preclinical studies. For example, N-{3-Chloro-4-[4-(4-propoxybenzoyl)piperazin-1-YL]phenyl}benzamide has been shown to decrease wakefulness and increase sleep in rats. N-{3-Chloro-4-[4-(4-propoxybenzoyl)piperazin-1-YL]phenyl}benzamide has also been shown to reduce anxiety-like behavior in mice and to decrease food intake in rats. These effects are consistent with the known role of the orexin-1 receptor in these processes.
実験室実験の利点と制限
One advantage of using N-{3-Chloro-4-[4-(4-propoxybenzoyl)piperazin-1-YL]phenyl}benzamide in lab experiments is its selectivity for the orexin-1 receptor. This means that N-{3-Chloro-4-[4-(4-propoxybenzoyl)piperazin-1-YL]phenyl}benzamide can be used to investigate the specific role of this receptor in various physiological and behavioral processes without affecting other receptors in the brain. One limitation of using N-{3-Chloro-4-[4-(4-propoxybenzoyl)piperazin-1-YL]phenyl}benzamide is that it is a small molecule antagonist and therefore has limited blood-brain barrier penetration. This means that higher doses of N-{3-Chloro-4-[4-(4-propoxybenzoyl)piperazin-1-YL]phenyl}benzamide may be required to achieve therapeutic effects in vivo.
将来の方向性
There are several potential future directions for research on N-{3-Chloro-4-[4-(4-propoxybenzoyl)piperazin-1-YL]phenyl}benzamide and orexin-1 receptor antagonists. One direction is to investigate the potential use of these drugs in the treatment of sleep disorders, anxiety, and addiction in humans. Another direction is to investigate the role of the orexin-1 receptor in other physiological and behavioral processes, such as pain perception and learning and memory. Finally, future research could focus on the development of more potent and selective orexin-1 receptor antagonists with improved blood-brain barrier penetration and pharmacokinetic properties.
合成法
The synthesis of N-{3-Chloro-4-[4-(4-propoxybenzoyl)piperazin-1-YL]phenyl}benzamide involves several steps, including the reaction of 3-chloro-4-aminobenzonitrile with 4-(4-propoxybenzoyl)piperazine in the presence of a base to form the intermediate product. This intermediate is then reacted with 3-chlorobenzoyl chloride in the presence of a base to form the final product, N-{3-Chloro-4-[4-(4-propoxybenzoyl)piperazin-1-YL]phenyl}benzamide. The synthesis of N-{3-Chloro-4-[4-(4-propoxybenzoyl)piperazin-1-YL]phenyl}benzamide has been described in detail in several scientific publications.
科学的研究の応用
N-{3-Chloro-4-[4-(4-propoxybenzoyl)piperazin-1-YL]phenyl}benzamide has been used in several scientific studies to investigate the role of the orexin-1 receptor in various physiological and behavioral processes. For example, N-{3-Chloro-4-[4-(4-propoxybenzoyl)piperazin-1-YL]phenyl}benzamide has been used to investigate the role of the orexin-1 receptor in the regulation of sleep and wakefulness, stress and anxiety, addiction, and feeding behavior. N-{3-Chloro-4-[4-(4-propoxybenzoyl)piperazin-1-YL]phenyl}benzamide has also been used in preclinical studies to evaluate its potential as a therapeutic agent for the treatment of these disorders.
特性
分子式 |
C27H28ClN3O3 |
|---|---|
分子量 |
478 g/mol |
IUPAC名 |
N-[3-chloro-4-[4-(4-propoxybenzoyl)piperazin-1-yl]phenyl]benzamide |
InChI |
InChI=1S/C27H28ClN3O3/c1-2-18-34-23-11-8-21(9-12-23)27(33)31-16-14-30(15-17-31)25-13-10-22(19-24(25)28)29-26(32)20-6-4-3-5-7-20/h3-13,19H,2,14-18H2,1H3,(H,29,32) |
InChIキー |
BNRQWDKKLGLBAY-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=C(C=C(C=C3)NC(=O)C4=CC=CC=C4)Cl |
正規SMILES |
CCCOC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=C(C=C(C=C3)NC(=O)C4=CC=CC=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B244363.png)
![N-[5-(1,3-benzothiazol-2-yl)-2,4-dichlorophenyl]-2-methylpropanamide](/img/structure/B244365.png)
![N-[5-(1,3-benzothiazol-2-yl)-2,4-dichlorophenyl]butanamide](/img/structure/B244366.png)
![N-[3-chloro-2-(4-morpholinyl)phenyl]-1-naphthamide](/img/structure/B244367.png)
![N-[3-chloro-2-(4-morpholinyl)phenyl]-2-naphthamide](/img/structure/B244368.png)
![N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-2-methoxybenzamide](/img/structure/B244371.png)

![3-fluoro-N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide](/img/structure/B244375.png)
![N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]propanamide](/img/structure/B244376.png)




